![molecular formula C₂₀H₂₈D₅N₃O₃ B1147040 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 CAS No. 1329835-86-0](/img/no-structure.png)

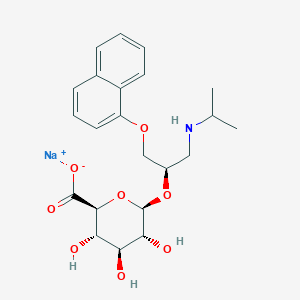

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

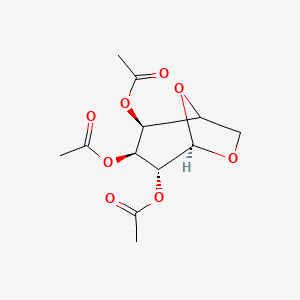

Description

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 (NCH-TBA-d5) is an organic compound that is used in scientific research and the laboratory. NCH-TBA-d5 is a derivative of phenylurea and is synthesized through a process of condensation and cyclization reactions. The compound has a wide range of applications in scientific research, including biochemical and physiological studies. It also has advantages and limitations for use in lab experiments.

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

- The synthesis of certain 1,3-disubstituted ureas and phenyl N-substituted carbamates, including compounds with structures similar to N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5, has demonstrated significant antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Catalysis and Polymerization

- Studies on metal complexes involving phenoxy-imine ligands modified with pendant imidazolium salts have included the synthesis of compounds with structural similarities to this compound. These complexes have been tested as catalysts for ethylene polymerization (Houghton et al., 2008).

Kinetics and Stability in Biological Environments

- The kinetics of solvolyses of N-alkyl-N-nitrosoureas, which are structurally related, have been studied to understand their stability and reactivity in biological fluids. This is crucial for designing biologically effective compounds (Garrett, Goto, & Stubbins, 1965).

Synthesis of Urethanes and Ureas

- Research on the formation of urethanes and ureas from isocyanides, which are key components in the synthesis of compounds like this compound, provides insight into synthetic methods and potential applications (OkanoMasaya & OdaRyohei, 1963).

Enantioselective Synthesis

- The enantioselective synthesis of similar compounds, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, highlights the importance of chirality in pharmaceuticals and its influence on biological activity (Alonso, Santacana, Rafecas, & Riera, 2005).

Polymer Chemistry

- In polymer chemistry, the design and synthesis of functional cyclic esters, which can include structures akin to this compound, are critical for developing new materials with specific properties (Trollsås et al., 2000).

Capillary Electrophoresis

- The use of capillary electrophoresis for the enantiomeric separation of N-tert.-butoxycarbonyl amino acids demonstrates the importance of analytical techniques in research involving compounds like this compound (Yowell, Fazio, & Vivilecchia, 1996).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 involves the reaction of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea with deuterium oxide (D2O) in the presence of a catalyst to incorporate deuterium atoms into the molecule. The starting material, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, can be synthesized using a multi-step process involving the reaction of various reagents.", "Starting Materials": [ "Cyclohexylamine", "2-(tert-Butylamino)-3-chloropropanol", "Phenyl isocyanate", "Sodium bicarbonate", "Deuterium oxide" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with 2-(tert-Butylamino)-3-chloropropanol in the presence of a catalyst to form N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]propanamide.", "Step 2: Phenyl isocyanate is added to the reaction mixture from step 1 to form N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea.", "Step 3: The resulting compound from step 2 is then reacted with deuterium oxide in the presence of a catalyst to incorporate deuterium atoms into the molecule and form N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5." ] } | |

| 1329835-86-0 | |

Formule moléculaire |

C₂₀H₂₈D₅N₃O₃ |

Poids moléculaire |

368.53 |

Synonymes |

N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

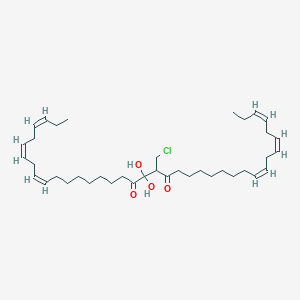

![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)